PK095

Beschreibung

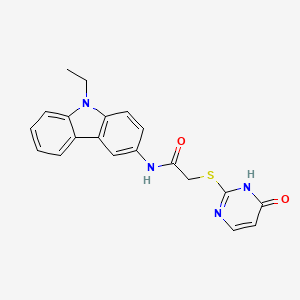

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H18N4O2S |

|---|---|

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C20H18N4O2S/c1-2-24-16-6-4-3-5-14(16)15-11-13(7-8-17(15)24)22-19(26)12-27-20-21-10-9-18(25)23-20/h3-11H,2,12H2,1H3,(H,22,26)(H,21,23,25) |

InChI-Schlüssel |

ALEUTTNIZDFZSP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3)C4=CC=CC=C41 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Regulation of the PKD2 Gene (Polycystin-2)

Executive Summary: The PKD2 gene, encoding the protein Polycystin-2 (PC2), is a critical component in cellular signaling and a key player in the pathogenesis of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Mutations in PKD2 account for approximately 15% of ADPKD cases.[1][2] Polycystin-2 is an integral membrane protein and a member of the Transient Receptor Potential (TRP) channel family, functioning primarily as a calcium-permeable cation channel.[1][3] It forms a functional complex with Polycystin-1 (PC1) in primary cilia and other cellular compartments, where it plays a vital role in mechanosensation, calcium homeostasis, and the regulation of cell proliferation, differentiation, and apoptosis.[2][4] The expression and function of PKD2 are meticulously controlled at the transcriptional, post-transcriptional, translational, and post-translational levels. Understanding this intricate regulatory network and the structure of the PC2 protein is paramount for developing targeted therapies for ADPKD. This guide provides a comprehensive overview of the genomic architecture of PKD2, the structure of its protein product, the complex mechanisms governing its regulation, and the key experimental methodologies used in its study.

Genomic and Transcriptional Structure of PKD2

The PKD2 gene (also known as TRPP2) is located on human chromosome 4q22.1.[5][6] The gene is comprised of 15 exons that are transcribed into a messenger RNA (mRNA) of approximately 3 kb.[7][8] All splice acceptor and donor sites within the gene adhere to the canonical AG/GT rule.[7] The 5' untranslated region (5'-UTR) of the PKD2 mRNA contains an upstream open reading frame (uORF) that plays a crucial role in its translational regulation.[9]

| Feature | Description | References |

| Gene Name | PKD2 (Polycystin 2, TRP Cation Channel Subfamily P Member 2) | [5] |

| Location | Chromosome 4q22.1 | [5][6] |

| Genomic Size | ~70 kb (from start to end bp) | [5] |

| Number of Exons | 15 | [7][8] |

| mRNA Size | ~3 kb | [8] |

The Polycystin-2 (PC2) Protein Structure

Polycystin-2 is a 968-amino acid integral membrane protein with a predicted molecular mass of around 110 kDa.[3][10] It functions as a non-selective, calcium-permeable cation channel and is structurally classified as a member of the TRP channel superfamily.[3][11]

2.1. Topology and Key Domains The protein features six transmembrane (TM) domains (S1-S6), with both the N-terminus and C-terminus located intracellularly.[3][10] This topology is characteristic of TRP channels. The region between the S5 and S6 domains forms the channel's pore.[12]

-

N-Terminus (Intracellular): Contains a cilium-targeting motif essential for its localization and a dimerization domain.[3]

-

Transmembrane Domains: The S1-S4 segments form a voltage-sensor-like domain (VSLD).[13]

-

Extracellular/Lumenal Domain: A novel and defining feature of PC2 is the large loop between S1 and S2, which forms a unique "tetragonal opening for polycystins" (TOP) domain. This domain is a hotspot for ADPKD-associated missense mutations and is believed to be a receptor for external stimuli.[13][14]

-

C-Terminus (Intracellular): This region is critical for regulation and protein-protein interactions. It contains:

2.2. Quaternary Structure PC2 assembles into a homotetrameric ion channel.[14] More significantly, it forms a heteromeric complex with Polycystin-1 (PC1). Cryo-electron microscopy (cryo-EM) studies have revealed that the functional channel complex is a tetramer with a 1:3 stoichiometry of PC1 to PC2.[16][17] This interaction, mediated by their C-terminal coiled-coil domains, is essential for the proper function of the polycystin complex as a mechanosensor.[15]

| Feature | Description | References |

| Protein Name | Polycystin-2 (PC2), TRPP2 | [5][10] |

| Amino Acid Length | 968 | [3][10] |

| Molecular Weight | ~110 kDa | [3][10] |

| Topology | 6 Transmembrane Domains, Intracellular N- and C-termini | [3][10] |

| Key Domains | TOP Domain, EF-Hand, Coiled-Coil Domain | [3][13] |

| Complex Formation | Homotetramer; Heterotetramer with PC1 (1:3 ratio) | [14][16][17] |

Regulation of PKD2 Expression and Function

The cellular levels and activity of PC2 are tightly controlled through a multi-layered regulatory system.

3.1. Transcriptional and Developmental Regulation PKD2 expression is highly regulated during development. It is widely expressed in embryonic tissues, including the neural tube, heart, and mesonephros, suggesting a fundamental role in organogenesis.[18][19] In the developing kidney, PC2 is expressed earlier and more diffusely than PC1, appearing in the ureteric bud and uninduced metanephros.[19] In adults, its expression becomes more restricted, with high levels found in the distal tubules of the kidney.[18] Transcriptome analysis following PC2 depletion has shown that its absence leads to the downregulation of the transcription factor Glis3, implicating a cilia-to-nucleus signaling axis.[20]

3.2. Post-Transcriptional Regulation by microRNAs The stability and translation of PKD2 mRNA are subject to post-transcriptional control. The RNA-binding protein Bicaudal C (Bicc1) positively regulates PC2 levels. Bicc1 achieves this by binding to the 3'-UTR of the Pkd2 mRNA and antagonizing the repressive activity of the miR-17 microRNA family, which would otherwise target the transcript for degradation or translational silencing.[21]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PKD2 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Polycystin 2 - Wikipedia [en.wikipedia.org]

- 6. xcode.life [xcode.life]

- 7. Characterization of the exon structure of the polycystic kidney disease 2 gene (PKD2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identified eleven exon variants in PKD1 and PKD2 genes that altered RNA splicing by minigene assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translational up-regulation of polycystic kidney disease protein PKD2 by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. pnas.org [pnas.org]

- 13. Structure of the polycystic kidney disease TRP channel Polycystin-2 (PC2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structure of the Polycystic Kidney Disease Channel PKD2 in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homo- and heterodimeric interactions between the gene products of PKD1 and PKD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sbctc-whatcomctc.primo.exlibrisgroup.com [sbctc-whatcomctc.primo.exlibrisgroup.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Expression of PKD1 and PKD2 transcripts and proteins in human embryo and during normal kidney development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Polycystin-2-dependent transcriptome reveals early response of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

The Cellular Odyssey of Polycystin-2: A Technical Guide to its Localization and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystin-2 (PKD2), also known as TRPP2, is an integral membrane protein and a non-selective cation channel belonging to the transient receptor potential (TRP) channel family. Mutations in the PKD2 gene are responsible for approximately 15% of cases of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a common genetic disorder characterized by the formation of fluid-filled cysts in the kidneys and other organs. The function of PKD2 is intricately linked to its precise subcellular localization, which dictates its interaction partners and involvement in various signaling pathways. This technical guide provides an in-depth exploration of the cellular localization of the PKD2 protein, detailing its distribution across various organelles, the experimental methodologies used to determine its location, and the key signaling pathways it modulates from each cellular vantage point.

Subcellular Localization of PKD2

PKD2 exhibits a dynamic and widespread subcellular distribution, with its presence confirmed in multiple organelles where it performs distinct functions. The primary locations of PKD2 include the primary cilia, endoplasmic reticulum (ER), and the plasma membrane. It has also been reported to be present in mitochondria, the Golgi apparatus, the centrosome, and on mitotic spindles. The distribution can vary depending on the cell type and physiological conditions.

Quantitative Distribution of PKD2

While precise quantitative data on the percentage of total cellular PKD2 residing in each compartment is not extensively documented in the literature due to technical challenges, qualitative studies consistently highlight the endoplasmic reticulum as the major reservoir of PKD2. A significantly smaller fraction is trafficked to other locations like the primary cilia and plasma membrane.

Table 1: Subcellular Localization and Function of PKD2

| Subcellular Location | Cell/Tissue Types | Method of Detection | Associated Functions | Key Interacting Proteins |

| Primary Cilia | Renal epithelial cells, Chondrocytes, Nodal cells | Immunofluorescence, Immuno-electron microscopy, Cilia patch clamp | Mechanosensation of fluid flow, Regulation of intracellular Ca2+ signaling, Maintenance of tubular structure, Left-right asymmetry determination | Polycystin-1 (PKD1), TRPV4, Fibrocystin |

| Endoplasmic Reticulum (ER) | Most cell types, including renal epithelial cells | Immunofluorescence, Subcellular fractionation, Western blotting, Co-immunoprecipitation | Intracellular Ca2+ release channel, Regulation of ER Ca2+ homeostasis, Protein folding and trafficking | IP3R, RyR2, STIM1, PACS-1, PACS-2, Hax-1 |

| Plasma Membrane | Renal epithelial cells, Vascular smooth muscle cells, Cardiomyocytes | Cell surface biotinylation, Electrophysiology, Immunofluorescence | Cation channel (Na+, K+, Ca2+), Receptor-operated channel, Regulation of vascular tone and cardiac function | PKD1, TRPC1, EGFR |

| Mitochondria | Renal epithelial cells | Immunofluorescence, Subcellular fractionation | Regulation of mitochondrial Ca2+ signaling, Bioenergetics, and Dynamics | Mitofusin 2 (MFN2) |

| Golgi Apparatus | MDCK cells | Immunofluorescence | Protein processing and trafficking | - |

| Centrosome & Mitotic Spindles | Dividing cells | Immunofluorescence | Regulation of cell cycle and division | - |

Experimental Protocols for Determining PKD2 Localization

The study of PKD2 subcellular localization relies on a combination of high-resolution microscopy and biochemical techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining of PKD2

This protocol allows for the visualization of PKD2 within fixed cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against PKD2

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Protocol:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-PKD2 antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Immunofluorescence workflow for PKD2 visualization.

Subcellular Fractionation and Western Blotting

This method is used to separate cellular components into different fractions, allowing for the detection of PKD2 in specific organelles by Western blotting.

Materials:

-

Cultured cells or tissue

-

Homogenization buffer (e.g., sucrose-based buffer with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and ultracentrifuge

-

Lysis buffer for Western blotting (e.g., RIPA buffer)

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PKD2 and organelle-specific markers

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Harvest cells and resuspend them in ice-cold hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer or by passing them through a syringe with a narrow-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

-

-

Protein Quantification: Resuspend each pellet in lysis buffer and determine the protein concentration of each fraction using a protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-PKD2 antibody and antibodies against organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria, Histone H3 for nucleus) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Differential centrifugation for subcellular fractionation.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with PKD2 in its native cellular environment.

Materials:

-

Cell lysate

-

Co-IP buffer (non-denaturing)

-

Primary antibody against PKD2

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the primary anti-PKD2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Co-Immunoprecipitation workflow for PKD2 interactors.

Signaling Pathways Modulated by PKD2 at Different Cellular Locations

The subcellular localization of PKD2 is critical for its function in various signaling cascades.

PKD2 in Primary Cilia: The Mechanosensory Hub

In renal epithelial cells, PKD2 localizes to the primary cilium, a sensory organelle that detects fluid flow in the kidney tubules. Here, it forms a complex with PKD1 to function as a mechanosensor. Bending of the cilium by fluid shear stress is thought to activate the PKD1/PKD2 complex, leading to an influx of Ca2+ into the cilium. This localized Ca2+ signal is then propagated into the cell body, often involving further Ca2+ release from the ER via Ryanodine (B192298) receptors (RyR), to regulate cellular processes such as proliferation, differentiation, and apoptosis.

PKD2-mediated mechanosensory signaling in the primary cilium.

PKD2 in the Endoplasmic Reticulum: A Gatekeeper of Calcium Homeostasis

The majority of cellular PKD2 resides in the ER, where it functions as an intracellular Ca2+ release channel. It can be activated by Ca2+ itself, contributing to Ca2+-induced Ca2+ release (CICR). PKD2 in the ER physically and functionally interacts with other key Ca2+ channels, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR2), to modulate their activity and fine-tune intracellular Ca2+ signals. A C-terminal ER-retention motif, recognized by PACS proteins, is responsible for retaining PKD2 in the ER.

Role of PKD2 in ER calcium homeostasis.

PKD2 Trafficking: A Regulated Journey

The trafficking of PKD2 to its various subcellular destinations is a tightly regulated process involving specific targeting signals and interacting proteins. An N-terminal RVxP motif is necessary for its trafficking to the primary cilium. Conversely, a C-terminal acidic cluster acts as an ER retention/retrieval signal. The phosphorylation state of specific residues within the C-terminus can also influence its localization, with phosphorylation by casein kinase 2 promoting ER retention.

An In-depth Technical Guide to the Core Components of the PKD2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycystin-2 (PKD2), also known as TRPP2, is an integral membrane protein that functions as a calcium-permeable cation channel.[1][2][3] It plays a crucial role in cellular calcium homeostasis and mechanosensation.[4][5] Mutations in the PKD2 gene are responsible for approximately 15% of cases of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a common genetic disorder characterized by the formation of fluid-filled cysts in the kidneys.[6][7] This technical guide provides a detailed overview of the core components of the PKD2 signaling pathway, including its interaction with Polycystin-1 (PC1), its channel properties, and its downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this critical pathway.

Core Components of the PKD2 Signaling Complex

The central component of the PKD2 signaling pathway is the protein itself, Polycystin-2. It is a member of the transient receptor potential (TRP) channel family and is localized to various subcellular compartments, including the primary cilia, endoplasmic reticulum (ER), and plasma membrane.[5] PKD2 rarely functions in isolation; its primary interaction partner is Polycystin-1 (PC1), a large transmembrane protein with a significant extracellular domain.[7][8]

Polycystin-1 (PC1) and Polycystin-2 (PKD2) Interaction

The interaction between PC1 and PKD2 is fundamental to the function of the signaling complex. This interaction primarily occurs through their respective C-terminal cytoplasmic tails.[1][8][9] Specifically, a coiled-coil domain in the C-terminus of PC1 binds to a corresponding coiled-coil domain in the C-terminus of PKD2.[1][8] This interaction is crucial for the proper trafficking of PC1 to the primary cilia and for the regulation of PKD2 channel activity.[7][10]

Quantitative Data on PC1-PKD2 Interaction:

| Interacting Domains | Method | Affinity (K₀.₅) | Reference |

| PC1 C-terminal tail & PKD2 C-terminal tail | Pull-down assay & Surface Plasmon Resonance (SPR) | ~ | [1] |

PKD2 Channel Properties

PKD2 assembles into a homotetrameric channel and can also form a heterotetrameric channel with PC1.[3][11] It functions as a non-selective cation channel with permeability to Ca²⁺, K⁺, and Na⁺.[11][12][13]

Quantitative Data on PKD2 Channel Conductance and Permeability:

| Ion | Inward Conductance (pS) | Relative Permeability (P_ion / P_Na) | Experimental Conditions | Reference |

| K⁺ | 144 ± 6 | 2.2 | Inside-out patch clamp, primary cilia of pIMCD cells | [6][11] |

| Na⁺ | 89 ± 4 | 1 | Inside-out patch clamp, primary cilia of pIMCD cells | [6][11] |

| Ca²⁺ | 4 ± 2 | 0.06 | Inside-out patch clamp, primary cilia of pIMCD cells | [2][6] |

| Ba²⁺ | Permeable | Not specified | Whole-cell patch clamp, rat left ventricular myocytes | [12] |

Calcium-Dependent Regulation of PKD2 Channel Activity:

The open probability of the PKD2 channel is regulated by intracellular calcium concentrations in a biphasic manner. Low levels of cytosolic Ca²⁺ (up to ~1 μM) increase the channel's open probability, while higher concentrations (≥1 μM) are inhibitory.[14] This regulation is mediated by an EF-hand domain located in the C-terminal tail of PKD2.[14]

| Intracellular Ca²⁺ Concentration | Effect on PKD2 Open Probability | Reference |

| < 1 µM | Activation | [14] |

| ≥ 1 µM | Inhibition | [14] |

| 100 nM | Baseline | [15] |

| 100 µM | Increased open probability (compared to 100 nM) | [15] |

PKD2 Signaling Pathways

Dysfunction of PKD2 leads to the dysregulation of several downstream signaling pathways, contributing to the pathogenesis of ADPKD.

cAMP Signaling

In PKD, reduced intracellular calcium due to PKD2 dysfunction leads to increased activity of adenylyl cyclase, resulting in elevated cyclic AMP (cAMP) levels.[16] This aberrant cAMP signaling promotes cell proliferation and fluid secretion, key features of cyst formation.[17]

PKD2 dysfunction leads to increased cAMP signaling.

Wnt Signaling

PKD2 has been shown to suppress the Wnt signaling pathway.[18] Loss of functional PKD2 leads to the upregulation of Wnt pathway components, such as DVL2, which can contribute to abnormal cell proliferation and loss of cell polarity observed in cystic kidneys.[18][19]

PKD2 negatively regulates the Wnt signaling pathway.

Regulation by Phosphorylation

The channel activity and cellular function of PKD2 are regulated by phosphorylation. For instance, Protein Kinase A (PKA) can phosphorylate PKD2 at Ser829, and this phosphorylation is regulated by the interaction with PC1, which recruits protein phosphatase-1 alpha (PP1α) to dephosphorylate this site.[19][20]

Regulation of PKD2 phosphorylation by PKA and PC1/PP1α.

Experimental Protocols

Electrophysiological Recording of PKD2 Channels

Objective: To measure the single-channel conductance and ion permeability of PKD2.

Methodology: Based on protocols described for recording polycystin channels in primary cilia.[21]

-

Cell Culture: Culture mouse inner medullary collecting duct (IMCD-3) cells on glass coverslips.

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 10-20 MΩ.

-

Patch-Clamp Recording:

-

Use an patch-clamp amplifier and data acquisition system.

-

Approach the primary cilium of an IMCD-3 cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) for on-cell or inside-out patch configurations.

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit channel openings.[22]

-

-

Solution Composition:

-

Pipette (extracellular) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Bath (intracellular) solution (in mM): 140 KCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2. Varying ion compositions can be used to determine permeability ratios.

-

-

Data Analysis:

-

Analyze single-channel currents using appropriate software.

-

Generate current-voltage (I-V) plots to calculate single-channel conductance.

-

Use the Goldman-Hodgkin-Katz (GHK) equation to calculate relative ion permeability from reversal potential shifts with different ion gradients.

-

Co-Immunoprecipitation (Co-IP) of PC1 and PKD2

Objective: To demonstrate the in vivo interaction between PC1 and PKD2.

Methodology: A general protocol adapted from standard Co-IP procedures.[23][24][25]

-

Cell Lysis:

-

Harvest cultured cells (e.g., HEK293T cells transiently expressing tagged PC1 and PKD2) and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to one of the proteins (e.g., anti-PC1) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the other protein (e.g., anti-PKD2) to detect the co-immunoprecipitated partner.

-

Generation of PKD2 Knockout Cell Lines using CRISPR/Cas9

Objective: To create a cell line lacking functional PKD2 for studying loss-of-function phenotypes.

Methodology: Based on established CRISPR/Cas9 gene editing protocols.[26][27][28]

-

gRNA Design and Cloning:

-

Design single guide RNAs (sgRNAs) targeting an early exon of the PKD2 gene to induce a frameshift mutation.

-

Clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.

-

-

Transfection:

-

Transfect the chosen cell line (e.g., HEK293) with the gRNA/Cas9 expression plasmid using a suitable transfection reagent.

-

-

Single-Cell Cloning:

-

After 48-72 hours, dilute the transfected cells and plate them at a density that allows for the growth of single-cell colonies.

-

-

Screening and Validation:

-

Expand individual clones and screen for PKD2 knockout by genomic DNA sequencing to identify insertions or deletions (indels) at the target site.

-

Confirm the absence of PKD2 protein expression by Western blot analysis.

-

Workflow for generating a PKD2 knockout cell line.

Conclusion

The PKD2 signaling pathway is a complex and critical regulator of cellular function, with its dysregulation having profound consequences, most notably in the pathogenesis of ADPKD. This technical guide has provided a detailed overview of the core components of this pathway, including quantitative data on protein interactions and channel properties, as well as detailed experimental protocols for their investigation. A thorough understanding of the molecular mechanisms governing PKD2 function and signaling is paramount for the development of targeted therapies for ADPKD and other related disorders. The information and methodologies presented here are intended to serve as a valuable resource for the scientific community in this endeavor.

References

- 1. Analysis of the cytoplasmic interaction between polycystin-1 and polycystin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of PKD2 in the endoplasmic reticulum calcium homeostasis [frontiersin.org]

- 3. PKD2 polycystin 2, transient receptor potential cation channel [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Atypical calcium regulation of the PKD2-L1 polycystin ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Polycystin-2 is an essential ion channel subunit in the primary cilium of the renal collecting duct epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polycystin 1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Homo- and heterodimeric interactions between the gene products of PKD1 and PKD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycystin-1 maturation requires polycystin-2 in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Structure of the Polycystic Kidney Disease Channel PKD2 in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A polycystin-2-like large conductance cation channel in rat left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A polycystin-2 protein with modified channel properties leads to an increased diameter of renal tubules and to renal cysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polycystin 2: a calcium channel, channel partner, and regulator of calcium homeostasis in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disrupting polycystin-2 EF hand Ca2+ affinity does not alter channel function or contribute to polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polycystin-2-dependent transcriptome reveals early response of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hyperphosphorylation of polycystin-2 at a critical residue in disease reveals an essential role for polycystin-1-regulated dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hyperphosphorylation of polycystin-2 at a critical residue in disease reveals an essential role for polycystin-1-regulated dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophysiological Recordings of the Polycystin Complex in the Primary Cilium of Cultured Mouse IMCD-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The ion channel function of polycystin‐1 in the polycystin‐1/polycystin‐2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Generation of two isogenic knockout PKD2 iPS cell lines, IRFMNi003-A-1 and IRFMNi003-A-2, using CRISPR/Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. PKD1/PKD2 Double Knockout Cell Line-HEK293 (CSC-RT2612) - Creative Biogene [creative-biogene.com]

An In-depth Technical Guide to the Mechanism of Polycystin-2 (PKD2) Activation by G-Protein Coupled Receptors

Affiliation: Google Research

Abstract

Polycystin-2 (PKD2), also known as TRPP2, is a non-selective cation channel belonging to the transient receptor potential (TRP) channel superfamily. Mutations in the PKD2 gene are responsible for approximately 15% of cases of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a common and life-threatening monogenic disorder.[1][2] The regulation of PKD2 channel activity is complex and critical for maintaining cellular homeostasis, particularly calcium signaling. G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, are key modulators of PKD2 function. Activation of various GPCRs initiates distinct intracellular signaling cascades that converge on PKD2, regulating its phosphorylation state, localization, and channel gating. This guide provides a detailed examination of the molecular mechanisms through which GPCRs activate PKD2, focusing on the canonical G-protein signaling pathways, the role of downstream kinases, and the integration of these signals within the cell. We present quantitative data from key studies, detailed experimental protocols for investigating these pathways, and visual diagrams to elucidate the complex signaling networks involved. This document is intended for researchers, scientists, and drug development professionals working to understand ADPKD pathogenesis and identify novel therapeutic targets.

Core Mechanisms of GPCR-Mediated PKD2 Activation

The activation of PKD2 by GPCRs is not a single, linear event but rather a sophisticated process involving multiple, often parallel, signaling pathways. These pathways are typically initiated by the binding of a ligand to a GPCR, which in turn activates a specific class of heterotrimeric G-proteins. The primary G-protein families involved in PKD2 regulation are Gαq/11, Gαs, Gαi/o, and Gα12/13.

The Polycystin-1 (PC1) and PKD2 Complex: An Atypical GPCR System

A central aspect of PKD2 regulation involves its direct physical interaction with Polycystin-1 (PC1).[2][3] PC1 is a large, 11-transmembrane protein that functions as an atypical adhesion GPCR.[4][5] PC1 and PKD2 co-assemble to form a receptor-ion channel complex, often localized to the primary cilia of renal epithelial cells, which acts as a sensor for both mechanical (fluid shear stress) and chemical stimuli.[2][6]

The C-terminal tail of PC1 contains a G-protein binding domain (GBD) that can directly interact with and activate heterotrimeric G-proteins, including Gαi/o and Gα12/13.[7][8] This interaction allows the PC1/PKD2 complex to initiate G-protein signaling directly. The activation of G-proteins by PC1 is antagonized by its interaction with PKD2, suggesting a tightly regulated feedback loop within the complex itself.[8]

Gαq/11 Pathway: PLC, DAG, and Kinase-Mediated Phosphorylation

A predominant pathway for GPCR-mediated regulation of PKD2 involves the Gq/11 family of G-proteins.

-

Activation: Ligand binding to a Gq/11-coupled receptor (e.g., vasopressin V1a, bradykinin (B550075) B2, endothelin ETB receptors) promotes the exchange of GDP for GTP on the Gαq subunit.[4][7]

-

Effector Enzyme: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).[4]

-

Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Kinase Activation: DAG recruits and activates members of the Protein Kinase C (PKC) and Protein Kinase D (PKD) families at the plasma membrane.[9][10]

-

PKD2 Phosphorylation: Critically, Protein Kinase D (also known as PKCμ) directly phosphorylates PKD2 at serine 801 (Ser801) in its C-terminal domain.[1] This phosphorylation event is essential for the function of PKD2 as an ATP-stimulated calcium release channel in the endoplasmic reticulum and for its effects on cell proliferation.[1]

Gαs/Gαi Pathways: cAMP and PKA-Mediated Phosphorylation

GPCRs coupled to Gαs (e.g., vasopressin V2 receptor) and Gαi (e.g., somatostatin (B550006) receptors) bidirectionally regulate the activity of adenylyl cyclase (AC), thereby controlling intracellular levels of cyclic AMP (cAMP).[6][7] This cAMP-dependent pathway also directly impacts PKD2.

-

Adenylyl Cyclase Regulation: Gαs activates AC, increasing cAMP production, while Gαi inhibits AC, decreasing cAMP levels.[4]

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing and activating the catalytic subunits.

-

PKD2 Phosphorylation: PKA directly phosphorylates PKD2 at serine 829 (Ser829).[11]

-

Regulation by PC1: The phosphorylation status of Ser829 is dynamically regulated by PC1. The PC1 C-terminus recruits protein phosphatase-1 alpha (PP1α), which dephosphorylates PKD2 at this site. In the absence of functional PC1 (as in PKD1 mutations), PKD2 becomes hyperphosphorylated at Ser829 in response to cAMP, contributing to dysregulated channel function and disease pathogenesis.[11]

Gα12/13 Pathway: Regulation via RhoA

The G12/13 family of G-proteins is primarily known for activating the small GTPase RhoA and its downstream effectors, such as Rho-kinase (ROCK).[12][13] This pathway is implicated in regulating the cytoskeleton, cell adhesion, and migration.

-

Activation: GPCRs such as the thrombin and lysophosphatidic acid receptors activate Gα12 and Gα13.[13][14]

-

RhoGEF Activation: Activated Gα12/13 directly binds to and activates specific Rho Guanine Nucleotide Exchange Factors (RhoGEFs), such as PDZ-RhoGEF and LARG.[13]

-

RhoA Activation: RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation.

-

PKD2 Modulation: While the direct phosphorylation of PKD2 by this pathway is less characterized, studies have shown that PKD2 functions as a receptor-operated channel activated by cell surface receptors coupled to RhoA.[15] Furthermore, Gα12 is required for renal cystogenesis following Pkd1 inactivation, highlighting the pathway's importance in disease pathology.[12]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the activation of PKD family kinases and the phosphorylation of PKD2.

Table 1: Activation of PKD Isoforms by Gα Subunits

| Gα Subunit | PKD1 Activation (Fold of Control) | PKD2 Activation (Fold of Control) | PKD3 Activation (Fold of Control) |

| Gαq | ~6.5 | ~4.0 | ~3.5 |

| Gα11 | ~5.0 | ~3.5 | ~3.0 |

| Gα14 | ~7.0 | ~4.5 | ~4.0 |

| Gα16 | ~7.5 | ~5.0 | ~4.5 |

Data adapted from kinase assays in HEK293 cells co-transfected with PKD isoforms and constitutively active Gα subunits.[16] Results represent the average of at least three independent experiments.

Table 2: Temporal Dynamics of PKD Activation by GPCR Agonists

| Time Point | PKD Activation (Bombesin Stimulation) | Effect of PKC Inhibitor (GF 109203X) |

| Rapid Phase (1-5 min) | Strong Activation | Blocked |

| Late Phase (20-90 min) | Sustained Activation | Inhibition greatly diminished |

Data derived from studies on Swiss 3T3 cells showing an early PKC-dependent phase and a late PKC-independent phase of PKD activation by Gq-coupled receptor agonists.[9]

Experimental Protocols

Investigating the GPCR-PKD2 signaling axis requires a combination of biochemical, molecular, and cell biological techniques. Below are methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if PKD2 physically associates with signaling proteins (e.g., PLC-γ2, EGFR, other channels) in a cellular context.[17][18]

Methodology:

-

Cell Culture and Lysis: Culture cells (e.g., HEK293T) transiently transfected with epitope-tagged constructs of the proteins of interest. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40, protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein) overnight at 4°C with gentle rotation. A control immunoprecipitation using a non-specific IgG of the same isotype should be run in parallel.

-

Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner (the "prey" protein).

In Vitro Kinase Assay

Objective: To determine if a specific kinase (e.g., PKD, PKA) can directly phosphorylate PKD2.[1]

Methodology:

-

Reagent Preparation: Purify recombinant, active kinase and a substrate protein (e.g., a GST-fusion protein of the PKD2 C-terminal tail).

-

Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, kinase reaction buffer (containing MgCl2/MnCl2 and ATP), and radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen (autoradiography). A band corresponding to the molecular weight of the substrate protein indicates direct phosphorylation.

-

Control: Run parallel reactions lacking the kinase or the substrate to ensure the signal is specific.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following PKD2 activation.[1]

Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere.

-

Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Imaging: Mount the dish on the stage of a fluorescence microscope equipped with a perfusion system and a camera.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal.

-

Stimulation: Perfuse the cells with a buffer containing the agonist of interest (e.g., ATP, a GPCR ligand) to stimulate Ca²⁺ release or influx.

-

Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.

-

Analysis: The change in fluorescence intensity or the ratio of intensities is proportional to the change in [Ca²⁺]i. Quantify parameters such as peak amplitude, duration, and frequency of the Ca²⁺ transients.

Conclusion and Future Directions

The activation of the PKD2 channel by GPCRs is a multifaceted process crucial for cellular calcium homeostasis and renal physiology. The primary mechanisms involve distinct G-protein subfamilies (Gq/11, Gs/i, G12/13) that trigger specific downstream cascades, leading to the phosphorylation of PKD2 at key regulatory sites by kinases such as PKD and PKA. Furthermore, the integration of PKD2 into a larger complex with the atypical GPCR, PC1, provides an additional layer of regulation, allowing the channel to respond to a wide array of extracellular cues.

Dysregulation of these signaling pathways is a cornerstone of ADPKD pathogenesis. For instance, the loss of PC1 function leads to aberrant, unopposed PKA-mediated phosphorylation of PKD2, contributing to the cystic phenotype.[11] Understanding the precise contribution of each pathway and the crosstalk between them is paramount for developing targeted therapies.

Future research should focus on:

-

Identifying specific GPCRs that endogenously regulate PKD2 in different segments of the nephron.

-

Elucidating the role of scaffolding proteins in organizing these signaling complexes to ensure signal fidelity and efficiency.[19][20]

-

Developing biased agonists or antagonists for relevant GPCRs that can selectively modulate pathways leading to PKD2 activation without affecting other cellular functions.[4]

-

Investigating the interplay between GPCR-mediated signaling and mechanical stimuli in the context of the primary cilium.

A deeper understanding of these intricate mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at restoring normal PKD2 function and halting the progression of polycystic kidney disease.

References

- 1. Protein Kinase D–mediated Phosphorylation of Polycystin-2 (TRPP2) Is Essential for Its Effects on Cell Growth and Calcium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polycystins and Molecular Basis of Autosomal Dominant Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adhesion GPCRs as a paradigm for understanding polycystin-1 G protein regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Polycystic Kidney Disease by G-Protein Coupled Receptors and Cyclic AMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The GPCR properties of polycystin-1- A new paradigm [frontiersin.org]

- 6. Ciliary G-Protein Coupled Receptor Signaling in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterotrimeric G protein signaling in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Sequential protein kinase C (PKC)-dependent and PKC-independent protein kinase D catalytic activation via Gq-coupled receptors: differential regulation of activation loop Ser(744) and Ser(748) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hyperphosphorylation of polycystin-2 at a critical residue in disease reveals an essential role for polycystin-1-regulated dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gα12 is required for renal cystogenesis induced by Pkd1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Role of Gα12 and Gα13 as Novel Switches for the Activity of Nrf2, a Key Antioxidative Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of calcium signaling by the PKD2 gene product | Profiles RNS [profiles.ouhsc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Specific association of the gene product of PKD2 with the TRPC1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PKD2 Functions as an Epidermal Growth Factor-Activated Plasma Membrane Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scaffolding proteins in G-protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Cloning of the PKD2 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery and cloning of the PKD2 gene, the second gene implicated in Autosomal Dominant Polycystic Kidney Disease (ADPKD). We will explore the methodologies, from initial genetic linkage studies to the final identification and characterization of the gene and its protein product, polycystin-2 (PC2). This guide is intended to provide a comprehensive resource for researchers in nephrology, genetics, and drug development.

Introduction: The Search for the Second ADPKD Gene

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is one of the most common monogenic disorders, characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1] While the first gene, PKD1, was localized to chromosome 16 and accounts for approximately 85% of cases, a significant portion of ADPKD families did not show linkage to this locus, indicating genetic heterogeneity.[2] This led to a concerted effort in the early 1990s to identify the second causative gene, designated PKD2. Patients with mutations in PKD2 generally exhibit a milder disease course with a later onset of end-stage renal disease compared to those with PKD1 mutations.[1] The identification of PKD2 was a landmark achievement, accomplished through the meticulous application of positional cloning strategies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the human PKD2 gene and its protein product, polycystin-2.

Table 1: Human PKD2 Gene Characteristics

| Characteristic | Value | Reference |

| Chromosomal Location | 4q22.1 | [3] |

| Genomic Size | ~70 kb | [3] |

| Number of Exons | 15 | [3] |

| Transcript Size | ~5.4 kb | [4][5] |

| Coding Sequence (CDS) Size | 2907 bp | [6] |

Table 2: Human Polycystin-2 (PC2) Protein Characteristics

| Characteristic | Value | Reference |

| Number of Amino Acids | 968 | [7] |

| Molecular Weight (Predicted) | ~110 kDa | [7] |

| Aliases | TRPP2, PC2, PKD4 | [3][8] |

| Transmembrane Domains | 6 | [9] |

| Subcellular Localization | Endoplasmic reticulum, primary cilia, plasma membrane | [9][10][11] |

Experimental Protocols: The Positional Cloning of PKD2

The identification of the PKD2 gene was a classic example of positional cloning, a method used to find a gene without prior knowledge of its protein product. The process involved narrowing down the gene's location from a broad chromosomal region to a specific DNA sequence.

Linkage Analysis in ADPKD Families

The initial step was to identify the chromosomal location of PKD2 by linkage analysis in families with ADPKD that were not linked to the PKD1 locus on chromosome 16.

-

Family Recruitment and Phenotyping : Researchers collected DNA samples from multiple large families affected by ADPKD. Affected individuals were identified based on established clinical criteria, primarily renal imaging (ultrasound or CT) showing the presence of multiple bilateral kidney cysts.

-

Genotyping with Microsatellite Markers : DNA from family members was genotyped using a panel of highly polymorphic microsatellite markers spanning the human genome. These are short, repetitive DNA sequences that vary in length between individuals.

-

LOD Score Calculation : The data was analyzed using linkage analysis software to calculate a logarithm of the odds (LOD) score. A LOD score of +3.0 or greater is generally considered evidence of linkage. These analyses successfully mapped the PKD2 locus to a region on the long arm of chromosome 4 (4q21-q23).

-

Fine Mapping : To narrow the candidate region, additional microsatellite markers within the 4q21-q23 region were used for fine mapping in recombinant individuals. This process refined the location of PKD2 to a smaller critical interval.

Physical Mapping and Contig Construction

Once the candidate region was narrowed, the next step was to create a physical map of the DNA in that area.

-

Yeast Artificial Chromosome (YAC) and Bacterial Artificial Chromosome (BAC) Library Screening : YAC and BAC libraries, containing large fragments of human genomic DNA, were screened with markers known to be within the refined PKD2 locus.

-

Contig Assembly : Positive YAC and BAC clones were identified and ordered relative to each other to create a "contig," a continuous stretch of cloned DNA covering the entire candidate region. This was achieved by identifying overlapping clones through techniques like STS (Sequence-Tagged Site) mapping.

Candidate Gene Identification

With the physical map in hand, the search for the actual gene began.

-

Exon Trapping/Amplification : This technique was used to identify potential exons (the protein-coding regions of a gene) within the genomic DNA of the YAC/BAC contig.

-

cDNA Library Screening : The identified potential exons were then used as probes to screen cDNA libraries. These libraries are made from messenger RNA (mRNA) and represent the genes that are actively being expressed in a particular tissue (e.g., kidney). This step is crucial for identifying the full-length transcript of the gene.

-

Sequence Analysis : Positive cDNA clones were sequenced. The resulting sequence was analyzed for open reading frames (ORFs), which are stretches of DNA that can be translated into a protein. The predicted protein sequence was then analyzed for homology to known proteins and for structural motifs like transmembrane domains. This analysis revealed that the PKD2 gene product, polycystin-2, had homology to voltage-activated calcium channels.[2]

Mutation Analysis in ADPKD Patients

The final and definitive step was to prove that defects in this candidate gene were the cause of the disease.

-

DNA Sequencing : The exons and flanking intron-exon boundaries of the candidate gene were sequenced in affected individuals from the original ADPKD families linked to chromosome 4.

-

Identification of Pathogenic Mutations : This analysis identified disease-segregating mutations, such as nonsense and frameshift mutations, in affected individuals that were absent in unaffected family members and the general population. The landmark 1996 paper by Mochizuki et al. reported nonsense mutations in three PKD2 families, providing conclusive evidence that this was indeed the second ADPKD gene.

Visualizations: Workflows and Pathways

Positional Cloning Workflow

Caption: A flowchart illustrating the major steps of the positional cloning strategy used to identify the PKD2 gene.

Polycystin-1 and Polycystin-2 Interaction and Signaling

Polycystin-1 (PC1) and polycystin-2 (PC2) are believed to form a complex that functions as a mechanosensor in the primary cilia of renal tubular cells.[12] This complex is thought to regulate intracellular calcium signaling in response to fluid flow.

Caption: A diagram showing the interaction of PC1 and PC2 in the primary cilium and their role in calcium signaling.

Conclusion

The successful cloning of the PKD2 gene through positional cloning was a significant milestone in the field of nephrology and human genetics. It not only provided a molecular diagnosis for a subset of ADPKD patients but also opened up new avenues of research into the function of the polycystin proteins and the pathogenesis of cyst formation. The discovery that polycystin-2 is a calcium channel and its interaction with polycystin-1 in the primary cilium has been fundamental to our current understanding of ADPKD as a ciliopathy. This foundational knowledge continues to underpin the development of targeted therapies aimed at slowing the progression of this debilitating disease.

References

- 1. PKD2-Related Autosomal Dominant Polycystic Kidney Disease: Prevalence, Clinical Presentation, Mutation Spectrum, and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polycystin 2 - Wikipedia [en.wikipedia.org]

- 4. Cloning and characterization of the murine pkd2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 6. addgene.org [addgene.org]

- 7. uniprot.org [uniprot.org]

- 8. genecards.org [genecards.org]

- 9. Polycystin 2: a calcium channel, channel partner, and regulator of calcium homeostasis in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular and subcellular distribution of polycystin-2, the protein product of the PKD2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell biology of polycystin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium signaling and polycystin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Substrates of Protein Kinase D2 (PKD2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase D2 (PRKD2 or PKD2) is a serine/threonine kinase belonging to the Protein Kinase D family, which is a part of the Ca²⁺/calmodulin-dependent kinase (CAMK) superfamily. PKD2 is a critical regulator of a wide array of cellular processes, including signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, angiogenesis, and cancer progression. It acts as a downstream effector of diacylglycerol (DAG) and protein kinase C (PKC), converting transient signals into prolonged physiological responses.[1][2][3] Understanding the specific physiological substrates of PKD2 is paramount for elucidating its role in health and disease and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the known physiological substrates of PKD2, the experimental methodologies used for their identification and validation, and the signaling pathways in which they participate.

Core Physiological Substrates of PKD2

PKD2 phosphorylates a range of substrate proteins, leading to the regulation of diverse cellular functions. The identification of these substrates has been crucial in understanding the molecular mechanisms of PKD2 action. The following tables summarize the key validated substrates and their phosphorylation sites.

Data Presentation: Quantitative Overview of PKD2 Substrates

| Substrate | Cellular Process | Phosphorylation Site(s) | Experimental Validation | References |

| Kidins220 (Kinase D-Interacting Substrate of 220 kDa) | Neuronal differentiation, neurotensin (B549771) secretion | Ser919 | In vitro kinase assay, Western blot with phospho-specific antibody | [4] |

| HDAC7 (Histone Deacetylase 7) | Transcriptional regulation, T-cell apoptosis | Ser155, Ser178, Ser321, Ser449 | In vitro kinase assay, Mass spectrometry, Nuclear export assay | [5] |

| PI4KIIIβ (Phosphatidylinositol 4-Kinase Type III Beta) | Golgi to plasma membrane transport | Ser294 | In vitro kinase assay, RNAi rescue experiments | [4] |

| CIB1 (Calcium and Integrin-Binding Protein 1), isoform 2 | Angiogenesis | Ser118 | In vitro kinase assay | [6] |

| AP2β (Activating Enhancer-Binding Protein 2 Beta) | Transcriptional regulation of VEGFR-2 | Ser258, Ser277 | In vitro kinase assay, ChIP assay, Luciferase reporter assay | [7][8] |

| Aurora A Kinase | Mitotic entry, centrosome separation | Not specified | Co-immunoprecipitation, Western blot | [9] |

Key Signaling Pathways Involving PKD2 and its Substrates

PKD2 is a central node in several signaling cascades. Its activation and subsequent phosphorylation of substrates trigger downstream cellular responses.

PKD2-Mediated Regulation of Gene Expression via HDAC7

One of the most well-characterized functions of PKD2 is its role in regulating gene expression through the phosphorylation of Class IIa histone deacetylases (HDACs), particularly HDAC7. In response to stimuli such as T-cell receptor (TCR) activation or activation of the gastrin receptor (CCK2R), PKD2 is activated and translocates to the nucleus.[1][5] In the nucleus, PKD2 phosphorylates HDAC7 on multiple serine residues.[5] This phosphorylation creates docking sites for 14-3-3 proteins, leading to the nuclear export of HDAC7. The removal of the transcriptional repressor HDAC7 from the nucleus allows for the expression of target genes, such as Nur77, which is involved in T-cell apoptosis.[5]

Role of PKD2 in Vesicular Trafficking from the Golgi

PKD2 plays a crucial role in regulating the fission of transport vesicles from the trans-Golgi network (TGN) that are destined for the plasma membrane.[4][10] A key substrate in this process is Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). PKD1 and PKD2 phosphorylate PI4KIIIβ at Ser294, which stimulates its lipid kinase activity.[4] The resulting increase in phosphatidylinositol 4-phosphate (PI(4)P) at the TGN is thought to recruit the machinery necessary for vesicle fission and transport.[4]

Experimental Protocols for Substrate Identification and Validation

The identification and validation of PKD2 substrates rely on a combination of biochemical, molecular, and proteomic approaches. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay is the gold standard for directly demonstrating that a protein is a substrate of a kinase.

Materials:

-

Active, purified recombinant PKD2 (e.g., full-length human PKD2 expressed in Sf9 cells with an N-terminal GST tag).[11]

-

Purified putative substrate protein or a synthetic peptide corresponding to the putative phosphorylation site. A generic substrate like CREBtide (KRREILSRRPSYR) can be used as a positive control.[11]

-

Kinase Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

-

[γ-³²P]ATP or [γ-³³P]ATP (10 mCi/ml).

-

ATP solution (10 mM).

-

P81 phosphocellulose paper.

-

1% Phosphoric acid.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of Kinase Assay Buffer (5x).

-

5 µL of purified substrate (e.g., 1 mg/mL).

-

Diluted active PKD2 in Kinase Dilution Buffer (final concentration typically in the nM range, optimization may be required).

-

Nuclease-free water to a final volume of 20 µL.

-

-

Initiate the reaction by adding 5 µL of ATP mixture (containing unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 100-200 µM).

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radioactive ATP.

-

Perform a final wash with acetone (B3395972) and let the paper air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

A blank control reaction without the substrate should be included to measure background phosphorylation.[11]

Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Substrate Discovery

This proteomic approach allows for the unbiased identification of kinase-interacting proteins and potential substrates from cell lysates.

Materials:

-

Cell line of interest (e.g., HEK293T, U87MG glioblastoma cells).[2]

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

-

Antibody against PKD2 (for immunoprecipitation).

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer.

-

Trypsin (mass spectrometry grade).

-

Mass spectrometer (e.g., Orbitrap).

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required (e.g., with a PKD2 activator like phorbol (B1677699) esters or under conditions where PKD2 is known to be active).

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with an anti-PKD2 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three to five times with Wash Buffer to remove non-specific binders.

-

-

On-Bead Digestion for Mass Spectrometry:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins and their phosphorylation sites using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

-

Conclusion

The identification and characterization of PKD2 substrates are fundamental to understanding its complex role in cellular physiology and pathology. This guide has provided an overview of the key physiological substrates of PKD2, the signaling pathways they regulate, and detailed experimental protocols for their study. Continued research in this area, utilizing advanced proteomic and biochemical techniques, will undoubtedly uncover novel substrates and further elucidate the intricate signaling networks governed by PKD2, paving the way for new therapeutic strategies targeting diseases where PKD2 activity is dysregulated.

References

- 1. uniprot.org [uniprot.org]

- 2. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. Protein kinase D regulates vesicular transport by phosphorylation and activation of phosphatidylinositol-4 kinase III β at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation at Ser244 by CK1 determines nuclear localization and substrate targeting of PKD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CIB1: a small protein with big ambitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase D up-regulates transcription of VEGF receptor-2 in endothelial cells by suppressing nuclear localization of the transcription factor AP2β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase D up-regulates transcription of VEGF receptor-2 in endothelial cells by suppressing nuclear localization of the transcription factor AP2β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRKD2 - Wikipedia [en.wikipedia.org]

- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]

PKD2 (Polycystin-2): A Comprehensive Technical Guide to Human Tissue Expression

For Immediate Release

This technical guide provides an in-depth overview of the expression profile of Polycystin-2 (PKD2), the protein product of the PKD2 gene, across a range of human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative transcriptomic and proteomic data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a core resource for studies involving this critical ion channel.

Executive Summary

Polycystin-2 is a member of the transient receptor potential (TRP) channel family, functioning as a non-selective, calcium-permeable cation channel.[1] It plays a crucial role in calcium homeostasis and cellular signaling. Mutations in the PKD2 gene are responsible for approximately 15% of cases of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a prevalent monogenic renal disorder. While its role in kidney disease is well-characterized, PKD2 is ubiquitously expressed throughout the human body, suggesting broader physiological significance.[1] This guide explores its expression at both the mRNA and protein levels, providing a foundation for further investigation into its function in health and disease.

Quantitative mRNA Expression Profile of PKD2

Analysis of transcriptomic data from the Human Protein Atlas, integrating data from the Genotype-Tissue Expression (GTEx) project, reveals that PKD2 mRNA is detected in a wide array of human tissues. The expression levels, measured in normalized Transcripts Per Million (nTPM), show a broad but varied distribution.

| Tissue | RNA Expression (nTPM) |

| Testis | 24.9 |

| Kidney | 16.2 |

| Fallopian Tube | 15.6 |

| Urinary Bladder | 14.8 |

| Prostate | 14.2 |

| Heart Muscle | 12.1 |

| Skeletal Muscle | 11.2 |

| Colon | 10.9 |

| Small Intestine | 10.5 |

| Thyroid Gland | 10.1 |

| Lung | 9.7 |

| Adrenal Gland | 9.4 |

| Pancreas | 8.5 |

| Spleen | 8.2 |

| Brain (Cerebral Cortex) | 6.8 |

| Liver | 4.6 |

Data sourced from the Human Protein Atlas (ENSG00000118762-PKD2). nTPM values represent the consensus dataset.

Protein Expression and Subcellular Localization

Immunohistochemical (IHC) data corroborates the widespread expression of the PKD2 protein. The Human Protein Atlas provides a knowledge-based annotation of protein expression levels based on antibody staining in various tissues.[2]

PKD2 protein is primarily localized to the Endoplasmic Reticulum (ER) and the plasma membrane.[3][4] It has also been detected in primary cilia, where it functions as part of a mechanosensory complex with Polycystin-1 (PKD1).[5]

| Tissue | Protein Expression Level | Primary Subcellular Localization |

| Kidney | Medium | Cytoplasmic, Membranous (Distal tubules) |

| Prostate | Medium | Cytoplasmic, Membranous |

| Fallopian Tube | Medium | Cytoplasmic |

| Heart Muscle | Low | Cytoplasmic |

| Skeletal Muscle | Low | Cytoplasmic |

| Pancreas | Low | Cytoplasmic |

| Testis | Low | Cytoplasmic (Sertoli cells, Leydig cells) |

| Brain (Hippocampus) | Medium | Cytoplasmic (Neurons)[6] |

| Intestine | Low | Cytoplasmic, Membranous (Luminal) |

| Liver | Not detected | - |

| Spleen | Low | Cytoplasmic |

Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemical staining intensity and fraction of stained cells from the Human Protein Atlas.

Key Signaling Pathways and Experimental Workflows

PKD2 is a central component of signaling pathways that regulate intracellular calcium, cell proliferation, and differentiation. Its interaction with PKD1 in the primary cilia is critical for sensing fluid flow in the kidney tubules. Dysregulation of these pathways is a key element in cystogenesis.

PKD2-Mediated Calcium Signaling Pathway

The following diagram illustrates the role of PKD2 in calcium homeostasis. PKD2, often in a complex with PKD1, acts as a channel for Ca²⁺ influx at the plasma membrane and primary cilium. It also functions as a Ca²⁺ release channel on the endoplasmic reticulum, interacting with other channels like the IP3 receptor. This regulation of cytosolic Ca²⁺ levels influences downstream pathways, including those controlled by cAMP and PKA, which in turn affect cell proliferation.[1]

References

- 1. Polycystin 2: a calcium channel, channel partner, and regulator of calcium homeostasis in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue expression of PKD2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. PKD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. PKD2 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]

- 5. Expression of PKD1 and PKD2 Transcripts and Proteins in Human Embryo and during Normal Kidney Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-PKD2 Human Protein Atlas Antibody [atlasantibodies.com]

The Post-Translational Orchestra: A Technical Guide to the Modifications of Polycystin-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystin-2 (PKD2), also known as TRPP2, is a calcium-permeable cation channel crucial for normal kidney morphogenesis and function. Mutations in the PKD2 gene are responsible for approximately 15% of cases of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a prevalent genetic disorder leading to renal failure. The function, localization, and stability of the PKD2 protein are intricately regulated by a symphony of post-translational modifications (PTMs), including phosphorylation, glycosylation, ubiquitination, and proteolytic cleavage. Understanding these modifications is paramount for elucidating the molecular mechanisms of ADPKD and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the core PTMs of PKD2, presenting available quantitative data, detailed experimental methodologies for their study, and visual representations of the associated signaling pathways.

Phosphorylation: A Reversible Switch for PKD2 Function

Phosphorylation is a key regulatory mechanism that dynamically alters PKD2's channel activity, subcellular localization, and its role in cell proliferation. Several key phosphorylation events have been identified, each with distinct functional consequences.

Key Phosphorylation Sites and Their Functional Impact

Multiple serine residues on PKD2 have been identified as phosphorylation targets, with Serine 812 (S812), Serine 76 (S76), and Serine 801 (S801) being the most extensively studied.

-

Serine 812 (S812): Located in the C-terminal cytoplasmic tail, S812 is a substrate for Casein Kinase II (CK2). Phosphorylation at this site is crucial for regulating the ion channel function of PKD2. Specifically, it modulates the channel's sensitivity to calcium ions. Phosphorylation of S812 promotes the interaction of PKD2 with phosphofurin acidic cluster sorting protein 1 (PACS-1), facilitating its retention in the endoplasmic reticulum (ER). Dephosphorylation of this site, on the other hand, allows for PKD2 translocation to the plasma membrane.

-

Serine 76 (S76): Situated in the N-terminal region, phosphorylation at S76 has also been shown to have distinct functional consequences, although the specific kinase and the precise regulatory role are less well-defined compared to S812.

-

Serine 801 (S801): This more recently identified phosphorylation site within the C-terminus is a target for Protein Kinase D (PKD). This modification is stimulated by growth factors like serum and epidermal growth factor (EGF). Phosphorylation of S801 is essential for PKD2's function as an ATP-stimulated ER Ca2+ release channel and its ability to inhibit cell proliferation. A pathogenic mutation (S804N) located within the kinase recognition sequence abrogates S801 phosphorylation, highlighting its clinical relevance.

Quantitative Data on PKD2 Phosphorylation

Quantitative data on the stoichiometry of PKD2 phosphorylation is sparse in the literature. However, functional assays have provided some quantitative insights into the impact of these modifications.

| Modification Site | Kinase | Functional Effect | Quantitative Measure | Reference |

| Serine 812 (S812) | Casein Kinase II (CK2) | Regulation of ion channel sensitivity to calcium | S812A mutant is 10-fold less sensitive to calcium ion activation/inactivation than wild-type PKD2. | |

| Serine 801 (S801) | Protein Kinase D (PKD) | ER Ca2+ release | Mutagenesis at S801 reduces ATP-stimulated Ca2+ release from ER stores. |

Experimental Protocols for Studying PKD2 Phosphorylation

1.3.1. In Vitro Kinase Assay for PKD2 Phosphorylation

This protocol is a representative method for assessing the direct phosphorylation of a PKD2 protein fragment by a specific kinase in a controlled environment.

Materials:

-

Recombinant PKD2 C-terminal fusion protein (e.g., GST-PKD2-CT)

-

Active purified kinase (e.g., Casein Kinase II, Protein Kinase D)

-

Kinase buffer (specific to the kinase)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

-

Coomassie Brilliant Blue stain

Procedure:

-

Prepare a reaction mixture containing the recombinant PKD2 C-terminal fusion protein, the active kinase, and kinase buffer.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-